

Current State of Nafamostat Clinical Trials for Sepsis

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Compound Focus: Nafamostat

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The most significant source of outcomes will be the **Efficacy and safety of nafamostat mesilate for sepsis (EASNMS)** trial, but it is currently ongoing with an estimated completion date in October 2025 [1] [2]. Therefore, final results on mortality and efficacy are pending.

The table below summarizes the available information on **Nafamostat** trials related to critical illness.

Trial/Acronym	Condition	Status & Design	Reported Outcomes & Findings
EASNMS [1] [2]	Sepsis	Ongoing; Multi-center, double-blind, randomized controlled trial (RCT).	Primary outcome (to be reported): ICU all-cause mortality. Secondary outcomes (to be reported): SOFA score improvement, 28-day mortality, safety [1] [2].
RACONA [3]	COVID-19	Completed; Prospective, randomized, double-blind, placebo-controlled trial.	Finding: Nafamostat showed a good safety profile with no adverse events, including hyperkalemia, associated with its use. The study was small (n=15) [3].
DEFINE [4]	COVID-19	Completed; Phase Ib/IIa open-label, platform RCT.	Finding: No evidence of anti-inflammatory, anticoagulant, or antiviral activity was observed. The nafamostat group had a higher rate of adverse events (86% vs. 57%) and increased plasma creatinine levels [4].

Detailed Experimental Protocols

Here are the methodologies for the key trials investigating **Nafamostat**.

EASNMS Trial Protocol (For Sepsis)

The EASNMS trial is designed to provide high-quality evidence on **Nafamostat**'s use for sepsis [1] [2].

- **Study Design:** Multicenter, double-blind, randomized, placebo-controlled trial.
- **Participants:** Plans to recruit **778** adult patients who meet the Sepsis-3.0 criteria from 32 hospitals in China [1] [2].
- **Intervention:**
 - **Experimental Group:** Continuous intravenous infusion of **Nafamostat** Mesylate at a dose of **2.0 mg/kg/day**, dissolved in 5% glucose solution.
 - **Control Group:** Placebo (5% glucose solution only).
 - Both groups receive standard treatment for sepsis. The infusion is maintained for **7 days** [2].
- **Primary Outcome:** All-cause mortality rate in the ICU [1] [2].
- **Secondary Outcomes:**
 - Improvement in Sequential Organ Failure Assessment (SOFA) scores.
 - Changes in coagulation scores (JAAM/ISTH).
 - 28-day all-cause mortality rate.
 - Incidence of adverse events (AEs) and serious adverse events (SAEs) [1] [2].

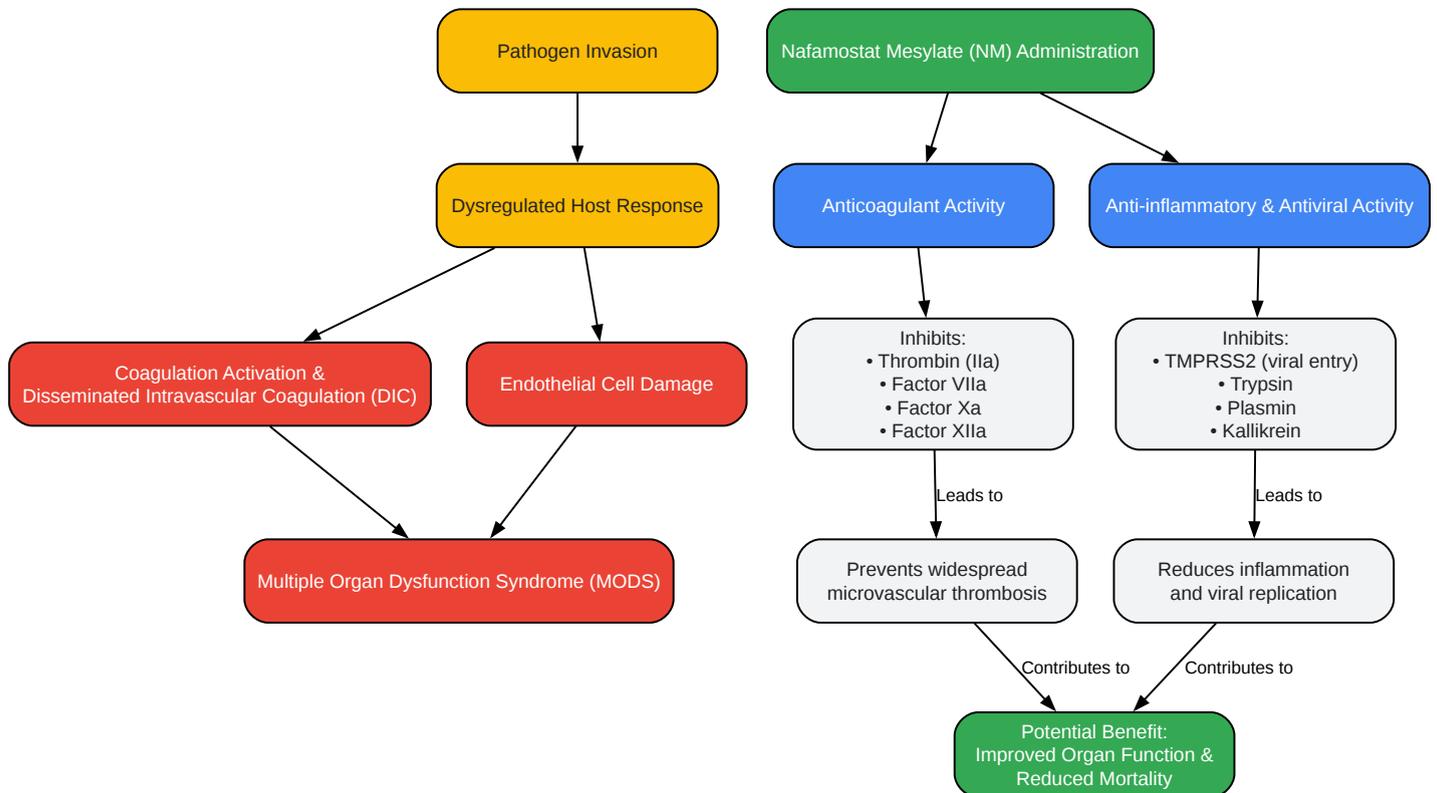
RACONA Study Protocol (For COVID-19)

The RACONA study provides an example of **Nafamostat**'s application in a viral infection with coagulopathy [3].

- **Study Design:** Prospective, randomized, double-blind, placebo-controlled trial.
- **Participants:** Hospitalized patients with severe COVID-19.
- **Intervention:**
 - **Experimental Group:** Intravenous **Nafamostat** Mesylate at **0.10 mg/kg/h**.
 - **Control Group:** Placebo (sterile 5% dextrose).
 - Both were given on top of the best standard of care for **7 days** [3].
- **Primary Outcome:** Time-to-clinical improvement, measured as the time from randomization to an improvement of two points on a seven-category ordinal scale [3].

Mechanism of Action in Sepsis

The rationale for investigating **Nafamostat** in sepsis is based on its multi-target mechanism of action, which addresses key pathological processes. The diagram below illustrates how its pharmacological effects counteract the progression of sepsis.



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The diagram shows that **Nafamostat**'s potential efficacy in sepsis stems from its ability to intervene at multiple points in the disease's pathogenesis [1] [2] [3]:

- **Anticoagulant Activity:** By inhibiting key coagulation factors like thrombin, VIIa, Xa, and XIIa, it counteracts the excessive coagulation and microvascular thrombosis that can lead to organ failure [2].
- **Anti-inflammatory and Anti-viral Activity:** As a broad-spectrum serine protease inhibitor, it can also inhibit enzymes like trypsin and plasmin, and in the context of viral infections, TMPRSS2, which is

involved in viral cell entry [3].

Interpretation of Available Data and Next Steps

- **Mind the Gap:** The most direct and robust evidence for **Nafamostat**'s effect on sepsis outcomes from the EASNMS trial is still forthcoming. The available data from COVID-19 trials show mixed results and should not be directly extrapolated to a general sepsis population.
- **Monitor Trial Progress:** To access the outcomes you need, the most effective step is to monitor the status of the **EASNMS trial (NCT06078839)** on clinical trial registries like ClinicalTrials.gov for the publication of its results.
- **Consult Related Evidence:** Until the sepsis trial data is available, you can look into studies on **Nafamostat**'s use as an anticoagulant during Continuous Renal Replacement Therapy (CRRT) in critically ill patients, which extensively documents its safety profile and efficacy in preventing circuit clotting [5] [6] [7].

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